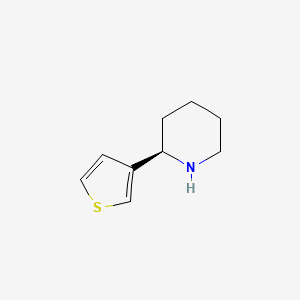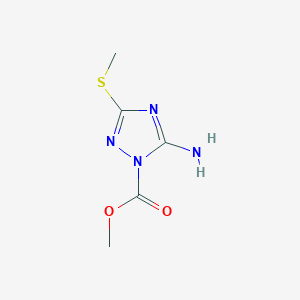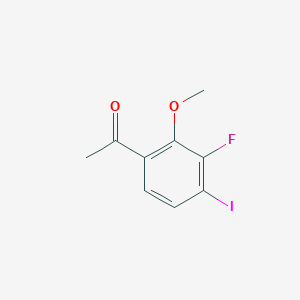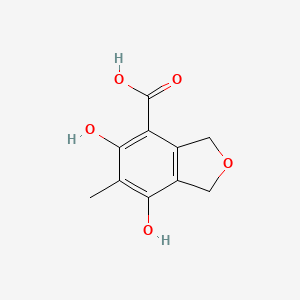
5,7-Dihydroxy-6-methyl-1,3-dihydro-2-benzofuran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-6-methyl-1,3-dihydroisobenzofuran-4-carboxylic acid is a derivative of isobenzofuranone, a class of compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes two hydroxyl groups, a methyl group, and a carboxylic acid group attached to the isobenzofuranone core. It has been studied for its potential antioxidant, antimicrobial, and cytotoxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-6-methyl-1,3-dihydroisobenzofuran-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Cyclization: The precursor undergoes cyclization to form the isobenzofuranone core.
Functional Group Introduction: Hydroxyl and methyl groups are introduced through various reactions, such as hydroxylation and methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dihydroxy-6-methyl-1,3-dihydroisobenzofuran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Ester and ether derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Studied for its antimicrobial and cytotoxic activities, making it a potential candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can scavenge free radicals, thereby preventing oxidative damage to cells. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6-Trihydroxy-7-methyl-1,3-dihydroisobenzofuran: Similar structure but with an additional hydroxyl group.
4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran: Similar structure but with a methoxy group instead of a carboxylic acid group.
Uniqueness
5,7-Dihydroxy-6-methyl-1,3-dihydroisobenzofuran-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
706806-56-6 |
|---|---|
Formule moléculaire |
C10H10O5 |
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
5,7-dihydroxy-6-methyl-1,3-dihydro-2-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c1-4-8(11)6-3-15-2-5(6)7(9(4)12)10(13)14/h11-12H,2-3H2,1H3,(H,13,14) |
Clé InChI |
XJYLRMVGOLKGTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(COC2)C(=C1O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



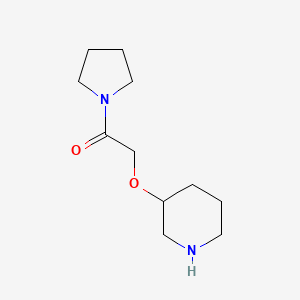

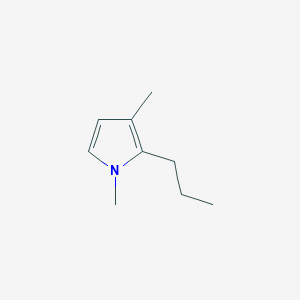
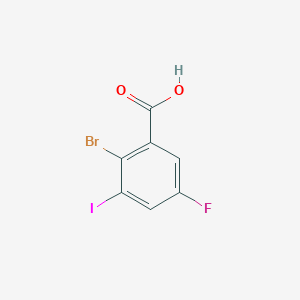
![Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12864585.png)
![Ethyl[2-(thiomorpholin-4-yl)pentyl]amine](/img/structure/B12864592.png)
![Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12864597.png)
![2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid](/img/structure/B12864599.png)

![2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12864625.png)
